4-(dimethylamino)-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SK-7041 is a novel synthetic histone deacetylase inhibitor. Histone deacetylase inhibitors are compounds that interfere with the function of histone deacetylase enzymes, which play a crucial role in the regulation of gene expression through chromatin remodeling. SK-7041 has shown potent antiproliferative activity against various cancer cell lines, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
SK-7041 is synthesized through a series of chemical reactions involving the combination of hydroxamic acid from trichostatin A and the pyridyl ring from MS-275 . The synthetic route typically involves the following steps:
Formation of Hydroxamic Acid: The hydroxamic acid moiety is synthesized from trichostatin A.
Pyridyl Ring Incorporation: The pyridyl ring is introduced from MS-275.
Coupling Reaction: The hydroxamic acid and pyridyl ring are coupled under specific reaction conditions to form SK-7041.
Industrial Production Methods
The industrial production of SK-7041 involves scaling up the synthetic route mentioned above. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
SK-7041 primarily undergoes the following types of reactions:
Acetylation and Deacetylation: SK-7041 inhibits histone deacetylase enzymes, leading to the accumulation of acetylated histones.
Apoptosis Induction: The compound induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
Common Reagents and Conditions
Reagents: Hydroxamic acid, pyridyl ring, trichostatin A, MS-275.
Major Products Formed
The major product formed from the reactions involving SK-7041 is the hyperacetylated histone, which leads to the inhibition of cancer cell proliferation and induction of apoptosis .
Scientific Research Applications
SK-7041 has a wide range of scientific research applications, including but not limited to:
Cancer Therapy: SK-7041 has shown potent antiproliferative activity against various cancer cell lines, including acute myeloid leukemia, lung cancer, and breast cancer
Gene Expression Studies: The compound is used to study the effects of histone acetylation and deacetylation on gene expression.
Epigenetic Research: SK-7041 is a valuable tool in epigenetic research, helping scientists understand the role of histone deacetylase enzymes in chromatin remodeling and gene regulation.
Mechanism of Action
SK-7041 exerts its effects by inhibiting histone deacetylase enzymes, specifically class I histone deacetylase 1 and histone deacetylase 2 . This inhibition leads to the accumulation of acetylated histones, resulting in the activation of genes that promote apoptosis and cell cycle arrest in cancer cells . The compound also activates the mitochondrial pathway and caspase enzymes, further contributing to its antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
Trichostatin A: A well-known histone deacetylase inhibitor with a similar mechanism of action.
MS-275: Another histone deacetylase inhibitor that shares structural similarities with SK-7041.
SK-7068: A compound closely related to SK-7041, with similar histone deacetylase inhibitory activity.
Uniqueness
SK-7041 is unique in its ability to selectively inhibit class I histone deacetylase 1 and histone deacetylase 2, making it a potent and specific inhibitor . Its hybrid structure, combining elements from trichostatin A and MS-275, enhances its efficacy and selectivity compared to other histone deacetylase inhibitors .
Properties
CAS No. |
617690-98-9 |
---|---|
Molecular Formula |
C19H21N3O3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-(dimethylamino)-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide |
InChI |
InChI=1S/C19H21N3O3/c1-22(2)17-10-8-16(9-11-17)19(24)20-13-15-5-3-14(4-6-15)7-12-18(23)21-25/h3-12,25H,13H2,1-2H3,(H,20,24)(H,21,23)/b12-7+ |
InChI Key |
WWMASNYTEATYTC-KPKJPENVSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)/C=C/C(=O)NO |
SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C=CC(=O)NO |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C=CC(=O)NO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SK-7041; SK 7041; SK 7041; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.